(E,Z)-2-Propyl-2-pentenoic Acid (E,Z)-2-Propyl-2-pentenoic Acid (E,Z)-2-propyl-2-Pentenoic acid is a bioactive metabolite of valproic acid (Item No. 13033) that exhibits the same profile and potency of anticonvulsant activity in animal models as its parent compound without any observed teratogenicity and hepatotoxicity.
Brand Name: Vulcanchem
CAS No.: 60218-41-9
VCID: VC0021995
InChI: InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h5H,3-4,6H2,1-2H3,(H,9,10)/b7-5-
SMILES: CCCC(=CCC)C(=O)O
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol

(E,Z)-2-Propyl-2-pentenoic Acid

CAS No.: 60218-41-9

Reference Standards

VCID: VC0021995

Molecular Formula: C8H14O2

Molecular Weight: 142.2 g/mol

(E,Z)-2-Propyl-2-pentenoic Acid - 60218-41-9

CAS No. 60218-41-9
Product Name (E,Z)-2-Propyl-2-pentenoic Acid
Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
IUPAC Name (Z)-2-propylpent-2-enoic acid
Standard InChI InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h5H,3-4,6H2,1-2H3,(H,9,10)/b7-5-
Standard InChIKey ZKNJEOBYOLUGKJ-ALCCZGGFSA-N
Isomeric SMILES CCC/C(=C/CC)/C(=O)O
SMILES CCCC(=CCC)C(=O)O
Canonical SMILES CCCC(=CCC)C(=O)O
Appearance Assay:≥98%A crystalline solid
Description (E,Z)-2-propyl-2-Pentenoic acid is a bioactive metabolite of valproic acid (Item No. 13033) that exhibits the same profile and potency of anticonvulsant activity in animal models as its parent compound without any observed teratogenicity and hepatotoxicity.
Synonyms (E)-2-ene valproic acid
2-envalproic acid
2-enVPA
2-n-propylpent-2-enoic acid
2-propyl-2-pentenoic acid
2-propyl-2-pentenoic acid, (E)-isomer
2-propyl-2-pentenoic acid, (Z)-isomer
2-propyl-2-pentenoic acid, sodium salt
delta2,3 VPE
delta2-valproic acid
E-delta(2)-valproic acid
trans-2-en-valproate
trans-2-en-VPA
trans-2-ene-valproic acid
PubChem Compound 6439659
Last Modified Nov 11 2021
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